molecular formula C14H17N3O2 B8100528 (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate

(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate

Cat. No.: B8100528
M. Wt: 259.30 g/mol
InChI Key: XGQLQSJCNOHMCO-UHFFFAOYSA-N
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Description

(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate: is a chemical compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate typically involves the reaction of phenylhydrazine with pivalic acid chloride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxo derivatives.

  • Reduction: Reduced derivatives.

  • Substitution: Amine or alcohol derivatives.

Scientific Research Applications

(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate: has found applications in various scientific research fields:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate: can be compared with other similar compounds, such as:

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Another triazole derivative with potential biological activities.

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide: A triazole hybrid compound with applications in drug discovery[_{{{CITATION{{{_4{N- [7-Chloro-4- 4- (phenoxymethyl)-1H-1,2,3-triazol-1-yl ... - MDPI.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other triazole derivatives.

Properties

IUPAC Name

(4-phenyltriazol-1-yl)methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)19-10-17-9-12(15-16-17)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQLQSJCNOHMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN1C=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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